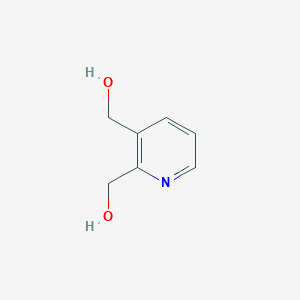

Pyridine-2,3-dimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTLQVHYDAMGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509120 | |

| Record name | (Pyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38070-79-0 | |

| Record name | 2,3-Pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38070-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridine-2,3-dimethanol (CAS 38070-79-0): A Technical Guide for Advanced Synthesis and Application

This document provides an in-depth technical examination of Pyridine-2,3-dimethanol, a heterocyclic building block of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. We will move beyond basic data to explore the causal relationships in its synthesis, the nuances of its reactivity, and its strategic application in the development of novel chemical entities.

Core Physicochemical & Spectroscopic Profile

This compound is a bifunctional molecule featuring a pyridine core substituted with two primary alcohol moieties. This unique arrangement imparts both rigidity from the aromatic ring and versatile reactivity through its hydroxyl groups and the Lewis basic nitrogen atom. Its dual functionality makes it a valuable chelating ligand and a pivotal intermediate for constructing complex molecular architectures.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is noteworthy that there can be discrepancies in reported values for appearance and boiling point, which may be attributable to purity levels and measurement conditions. While some commercial sources describe it as a liquid[2], others classify it as a solid[3][4], suggesting its melting point is near ambient temperature.

| Property | Value | Source(s) |

| CAS Number | 38070-79-0 | |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [4] |

| Appearance | Light brown to brown solid | |

| Boiling Point | 315.6 ± 32.0 °C (Predicted) | |

| Density | 1.261 g/cm³ (Predicted) | |

| pKa | 13.51 ± 0.10 (Predicted) | |

| Storage | Inert atmosphere, Room Temperature |

Spectroscopic Signature

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, a robust characterization can be predicted based on established principles for pyridine derivatives and alcohols.[5][6]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most powerful tools for routine structural verification. The expected chemical shifts in CDCl₃ are detailed below. The pyridine protons are found in the aromatic region, deshielded by the ring current and the electron-withdrawing nitrogen atom.[7]

Table of Predicted ¹H and ¹³C NMR Data (CDCl₃) | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | :--- | | H-4 | ~7.8 - 8.0 | dd | C-2 | ~158 - 160 | | H-5 | ~7.3 - 7.5 | t | C-3 | ~135 - 137 | | H-6 | ~8.5 - 8.7 | dd | C-4 | ~137 - 139 | | C2-CH ₂-OH | ~4.9 - 5.1 | s | C-5 | ~122 - 124 | | C3-CH ₂-OH | ~4.7 - 4.9 | s | C-6 | ~148 - 150 | | CH₂-OH | Broad, variable | s | C2-C H₂-OH | ~62 - 64 | | | | | C3-C H₂-OH | ~59 - 61 |

Causality Insight: The H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom.[8] The two methylene (-CH₂-) signals are distinct due to the asymmetric electronic environment of the pyridine ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohols) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium |

| C=C, C=N Stretch (Aromatic) | 1550 - 1610 | Sharp, Medium-Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong |

Self-Validating System: The simultaneous presence of a broad O-H band and the characteristic aromatic C=C/C=N bands provides high confidence in the compound's identity as a hydroxymethyl-substituted pyridine.[9]

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound starts from the commercially available Pyridine-2,3-dicarboxylic acid (Quinolinic acid). The synthesis involves two key transformations: esterification of the carboxylic acids followed by a robust reduction.

Experimental Protocol: LiAlH₄ Reduction of Dimethyl Pyridine-2,3-dicarboxylate

This protocol details the critical reduction step. The choice of Lithium Aluminum Hydride (LiAlH₄) is deliberate. Milder reducing agents like Sodium Borohydride (NaBH₄) are known to cause an unexpected intramolecular cyclization with this specific substrate, leading to a furo[3,4-b]pyridinone derivative instead of the desired diol.[10] LiAlH₄ is a powerful, non-selective hydride donor capable of reducing esters directly to primary alcohols in high yield.[11][12]

Materials & Reagents:

-

Dimethyl Pyridine-2,3-dicarboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate

-

Silica Gel (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Suspension: Suspend LiAlH₄ (2.2 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath. Expertise Note: An excess of LiAlH₄ is used to ensure complete reduction of both ester groups and to counteract any reaction with trace moisture.

-

Substrate Addition: Dissolve Dimethyl Pyridine-2,3-dicarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with a 15% NaOH solution (same volume), and then again with water (3x the volume). Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, making filtration much easier than the gelatinous precipitate formed from acidic workup alone.

-

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield this compound as a pure solid.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the distinct reactivity of its three functional sites: the two primary hydroxyl groups and the pyridine nitrogen.

Role in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[13][14][15] this compound serves as a versatile starting point for generating libraries of compounds for biological screening.

-

Scaffold Decoration: The two hydroxyl groups can be differentially protected and then functionalized to introduce a wide variety of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).

-

Vectorial Diversity: The ortho-disposition of the hydroxymethyl groups provides a rigid scaffold to project substituents into specific vectors in three-dimensional space, which is critical for optimizing interactions with protein binding pockets.

-

Improved Physicochemical Properties: The pyridine nitrogen can be protonated at physiological pH, potentially improving the aqueous solubility of drug candidates.

Application in Coordination Chemistry & Materials Science

The geometry of this compound makes it an excellent N,O-bidentate chelating ligand.[1][2]

-

Catalyst Development: It can coordinate with transition metals to form catalysts for various organic transformations. The ability to modify the hydroxyl groups allows for fine-tuning the steric and electronic properties of the resulting metal complex.

-

Functional Materials: As a monomer unit, it can be incorporated into polymers or metal-organic frameworks (MOFs).[16] The pyridine and hydroxyl functionalities can impart specific properties like thermal stability, selective binding capabilities for sensor applications, or serve as cross-linking sites.[2]

Safety and Handling

As a responsible scientist, proper handling is paramount to ensure laboratory safety. This compound is considered an irritant.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[18] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically valuable building block that offers multiple avenues for molecular elaboration. A thorough understanding of its synthesis, particularly the critical choice of reducing agent, and its distinct reactivity profile at its three functional sites, empowers researchers to harness its full potential. Whether for developing new therapeutic agents, designing novel catalysts, or constructing advanced materials, this compound provides a robust and versatile platform for innovation.

References

-

LookChem. (n.d.). Cas 38070-79-0, this compound. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 38070-79-0 (this compound). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

CAS. (n.d.). CAS Patent Explorer Help - Citation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2013). FT-IR spectrum of the immobilized pyridine 2,6-dimethanol on silica. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

- Google Patents. (1989). US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Google Patents. (1956). US2768109A - Alcohol-catalyzed alpha-cyanoacrylate adhesive compositions.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2008). The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. Retrieved from [Link]

- Google Patents. (1987). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16362–16383.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3-dimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Al-Agamy, M. H. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4153.

-

IUCrData. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

-

Soton ePrints. (2020). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

- 1. US6407079B1 - Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation - Google Patents [patents.google.com]

- 2. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 3. CAS Patents | CAS [cas.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 14. 3-Pyridinemethanol(100-55-0) 13C NMR spectrum [chemicalbook.com]

- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 18. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to Pyridine-2,3-dimethanol: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pyridine-2,3-dimethanol, a pivotal heterocyclic compound. We will delve into its fundamental chemical properties, synthesis, reactivity, and its significant applications, particularly as a versatile building block in medicinal chemistry and coordination chemistry. This document is intended to be a practical resource for researchers and professionals in drug discovery and development, offering insights into the causality behind experimental choices and providing self-validating protocols.

Core Molecular Attributes of this compound

This compound, also known by synonyms such as 2,3-bis(hydroxymethyl)pyridine, is a bifunctional organic compound featuring a pyridine ring substituted with two hydroxymethyl groups at the 2 and 3 positions.[1][2] This unique arrangement of a nitrogenous heterocycle with adjacent alcohol functionalities underpins its diverse chemical reactivity and utility.[1]

Molecular Formula and Weight

The chemical formula for this compound is C₇H₉NO₂ .[1][2] This composition gives it a molecular weight of approximately 139.15 g/mol .[1]

Structural Representation

The structure of this compound is characterized by a pyridine core with hydroxymethyl (-CH₂OH) groups attached to the C2 and C3 positions.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₇H₉NO₂[1][2] |

| Molecular Weight | 139.15 g/mol [1] |

| CAS Number | 38070-79-0[3] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

Physical Properties

This compound is typically a solid at room temperature.[2] While some sources describe it as a colorless liquid, this may refer to its state at elevated temperatures or in solution.[1] It is important to consult the specific form provided by the supplier.

Table 2: Key Physicochemical Data for this compound

| Property | Value |

| Appearance | Solid[2] |

| Boiling Point | 315.6 °C at 760 mmHg[1] |

| Density | 1.261 g/cm³[1] |

| Flash Point | 144.7 °C[1] |

| Storage Temperature | Room temperature, under an inert atmosphere[1] |

Spectroscopic Data

Synthesis of this compound

The synthesis of substituted pyridines can be achieved through various methods, often involving condensation reactions or cycloadditions.[4][5] A common conceptual approach for the synthesis of this compound would involve the reduction of the corresponding pyridine-2,3-dicarboxylic acid or its esters.

Conceptual Synthesis Workflow

A plausible synthetic route involves the reduction of a suitable precursor like pyridine-2,3-dicarboxylic acid or its diester derivative. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester groups to alcohols without affecting the pyridine ring.

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, illustrative protocol for the reduction of a pyridine dicarboxylic acid ester. Note: This is a hypothetical procedure and must be adapted and optimized based on literature precedents for similar reductions and laboratory safety protocols.

Objective: To synthesize this compound via the reduction of diethyl pyridine-2,3-dicarboxylate.

Materials:

-

Diethyl pyridine-2,3-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (X molar equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve diethyl pyridine-2,3-dicarboxylate (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Work-up: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Extraction and Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and compared with literature data if available.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyridine ring and the nucleophilic hydroxyl groups.

Reactivity of the Pyridine Ring

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[6] Conversely, it is more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[6] The nitrogen atom itself is basic and can be protonated or alkylated.[6]

Reactivity of the Hydroxymethyl Groups

The two primary alcohol functionalities can undergo typical alcohol reactions such as:

-

Oxidation: Selective oxidation can yield the corresponding mono- or di-aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.

-

Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides will form the corresponding esters or ethers.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][9][10] The two hydroxyl groups provide handles for further chemical modification, allowing for the creation of libraries of compounds for screening.[9] Its derivatives have been explored for potential antimicrobial and anticancer properties.

Caption: Role of this compound in a drug discovery workflow.

Applications in Coordination Chemistry

This compound can act as a bidentate or tridentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one or both of the hydroxyl oxygen atoms.[11] This property makes it a valuable ligand for the synthesis of novel metal complexes with potential applications in catalysis and materials science.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area, preferably in a fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[2][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1][2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both medicinal and materials chemistry. Its unique structure, combining a pyridine core with two reactive hydroxyl groups, makes it an attractive starting material for the synthesis of a wide range of functionalized molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the innovative work of researchers and scientists in the field.

References

-

LookChem. (n.d.). Cas 38070-79-0, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dimethyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 12). Is pyridine a reducing agent? If so, is it a strong or weak reducing agent?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the immobilized pyridine 2,6-dimethanol on silica. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0256965). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

- Al-Otaibi, J. S., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Molecules, 27(5), 1521.

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Retrieved from [Link]

-

PubMed. (2014, December 16). Pyridine coordination chemistry for molecular assemblies on surfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of [Co(dmgH) 2 (CH 2 CH 3 )(py)] ( 1 )in.... Retrieved from [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 450-454.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Retrieved from [Link]

-

MDPI. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed. Retrieved from [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

Sources

- 1. Cas 38070-79-0,this compound | lookchem [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. baranlab.org [baranlab.org]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

Introduction: The Versatility of a Bifunctional Pyridine Scaffold

An In-Depth Technical Guide to Pyridine-2,3-dimethanol: Properties, Synthesis, and Applications

This compound (CAS No: 38070-79-0) is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Structurally, it features a pyridine ring substituted at the 2 and 3 positions with hydroxymethyl (-CH₂OH) groups. This unique arrangement imparts a combination of aromaticity, basicity from the pyridine nitrogen, and the nucleophilic reactivity of primary alcohols.

As a versatile building block, this compound serves as a crucial intermediate in the synthesis of complex molecules. Its rigid pyridine backbone, combined with the reactive hydroxyl groups, allows for its use in creating novel heterocyclic systems, developing sophisticated ligands for coordination chemistry, and constructing active pharmaceutical ingredients (APIs).[1] The ability of its hydroxyl groups to form chelates with metal ions makes it a valuable component in the design of catalysts and functional materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reaction media, its storage requirements, and its safety profile. This compound is typically a solid at room temperature and is stable under standard conditions.[1][2]

Data Presentation: Key Properties Summary

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 38070-79-0 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Boiling Point | 315.6 °C at 760 mmHg | [3] |

| Density | 1.261 g/cm³ | [3] |

| Flash Point | 144.7 °C | [3] |

| Refractive Index | 1.59 | [3] |

| pKa (Predicted) | 13.51 ± 0.10 | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |

Note: Data for melting point and specific solubility are not consistently available in public databases, often being listed as "N/A". Experimental determination is recommended for specific applications.

The pyridine ring, being electron-deficient, influences the overall properties of the molecule.[4] The nitrogen atom acts as a hydrogen bond acceptor and a Lewis base, while the two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting solubility in polar organic solvents.[1]

Section 2: Structural Elucidation via Spectral Analysis

Confirming the identity and purity of this compound is critical. Standard spectroscopic techniques provide a definitive fingerprint of its molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the hydroxymethyl groups. The three aromatic protons will appear as multiplets in the δ 7.0-8.5 ppm region, characteristic of substituted pyridines.[5][6] The two sets of methylene protons (-CH₂) adjacent to the hydroxyl groups would likely appear as distinct singlets or doublets (if coupled to the OH proton) between δ 4.5-5.0 ppm. The two hydroxyl protons (-OH) will present as broad singlets, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The two hydroxymethyl carbons (-CH₂OH) are expected in the aliphatic region, typically around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups. C-H stretching from the aromatic ring and methylene groups will appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring will be visible in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band should also be present around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular weight of the compound.[7][8] Common fragmentation patterns would include the loss of a hydroxyl group (-OH, m/z = 122), a hydroxymethyl group (-CH₂OH, m/z = 108), or water (H₂O, m/z = 121).

Experimental Protocol: Acquiring NMR Data

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to clearly observe the -OH proton signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[9]

Section 3: Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the reduction of a more oxidized precursor, leveraging the stability of the pyridine ring.

Synthetic Pathway: Reduction of Pyridine-2,3-dicarboxylic Acid Dimethyl Ester

A common and efficient laboratory-scale synthesis starts from Pyridine-2,3-dicarboxylic acid or its corresponding ester.[3] The ester is preferred as it is generally more soluble in organic solvents suitable for reduction.

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. Anhydrous conditions are critical because LiAlH₄ reacts violently with water. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: Suspend a molar excess (e.g., 2.5 equivalents) of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0°C in an ice bath.

-

Addition of Ester: Dissolve one equivalent of dimethyl 2,3-pyridinedicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion.

-

Quenching (Work-up): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water to quench the excess LiAlH₄ (Fieser work-up). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

-

Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its three key functional sites: the two primary hydroxyl groups and the basic nitrogen atom of the pyridine ring.

Caption: Key reactive sites of this compound.

-

Reactions at the Hydroxyl Groups: The two primary alcohol groups can undergo standard alcohol reactions. They can be oxidized to aldehydes or carboxylic acids, esterified with acyl halides or anhydrides, or converted to ethers. The proximity of the two hydroxyl groups also allows for the formation of cyclic structures, such as acetals or ketals, upon reaction with aldehydes or ketones.

-

Reactions at the Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base.[10] It can be protonated by acids to form pyridinium salts, alkylated to form quaternary salts, or coordinated to metal centers to act as a ligand.[4] This basicity is a key feature in its role in catalysis and as a structural motif in pharmaceuticals.

Section 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold in several areas of chemical science.

-

Pharmaceutical Synthesis: Pyridine and its derivatives are ubiquitous in pharmaceuticals, found in drugs for a wide range of indications.[11][12][13] this compound serves as a key intermediate for constructing more complex drug candidates. The pyridine ring can engage in crucial hydrogen bonding or π-stacking interactions with biological targets, while the dimethanol moiety provides points for further chemical elaboration to optimize pharmacokinetic and pharmacodynamic properties.[14]

-

Coordination Chemistry and Catalysis: The ability of the pyridine nitrogen and the two hydroxyl oxygens to coordinate with a single metal center makes this compound an effective tridentate ligand.[1] This chelation effect leads to the formation of stable metal complexes that can be employed as catalysts in various organic transformations, including asymmetric synthesis.[1]

-

Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of polymers. The incorporation of the pyridine moiety into a polymer backbone can introduce properties such as thermal stability, metal-binding capabilities, and altered pH responsiveness.

Section 5: Safety, Handling, and Storage

While specific hazard codes are not always listed, compounds in this class should be handled with care. This compound is noted to be a moderate irritant to the skin, eyes, and respiratory system.[3] General safety protocols for pyridine derivatives should be followed.[15][16]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a highly functional and versatile chemical intermediate. Its unique structure, combining a rigid aromatic heterocycle with two reactive primary alcohol groups, provides a robust platform for synthetic innovation. For researchers in drug discovery, it offers a scaffold that is both biologically relevant and synthetically tractable. In materials science and catalysis, its properties as a tridentate ligand are of significant value. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for unlocking its full potential in scientific research and development.

References

-

LookChem. (n.d.). Cas 38070-79-0, this compound. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 38070-79-0 (this compound). Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dimethyl. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (n.d.). Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic al. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Pyridineethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Watson International Ltd. (n.d.). This compound cas 38070-79-0. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Open Access Journals. (2024). A Brief View on Pyridine Compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine 2,6-dimethanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. 38070-79-0(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Cas 38070-79-0,this compound | lookchem [lookchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 9. ukisotope.com [ukisotope.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthesis of Pyridine-2,3-dimethanol from Quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3-dimethanol is a valuable bifunctional building block in medicinal chemistry and materials science, serving as a precursor to ligands, and specialized polymers. Its synthesis from quinoline, an inexpensive and readily available feedstock derived from coal tar, represents an efficient and strategic chemical transformation. This guide provides an in-depth examination of a robust two-stage synthetic pathway: the initial oxidative cleavage of the quinoline benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid), followed by the comprehensive reduction of the dicarboxylic acid to the target diol. We will explore the mechanistic underpinnings of these transformations, compare key oxidative methodologies, and provide detailed, field-tested protocols that emphasize safety, efficiency, and reproducibility.

Introduction: Strategic Value and Synthetic Overview

The pyridine scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals. The 2,3-disubstituted pyridine motif, in particular, offers a unique steric and electronic arrangement for creating complex molecular architectures. This compound provides two primary alcohol functionalities, enabling a wide range of subsequent reactions such as esterification, etherification, and conversion to halides or amines. The strategic decision to utilize quinoline as a starting material is grounded in its low cost and the high chemical stability of the pyridine ring, which typically remains intact under vigorous oxidative conditions that cleave the fused benzene ring[1].

The synthesis is logically segmented into two primary stages:

-

Oxidation: Selective cleavage of the C4a-C8a and C5-C6 bonds of the quinoline carbocyclic ring to form pyridine-2,3-dicarboxylic acid.

-

Reduction: Conversion of both carboxylic acid groups to primary alcohols to yield this compound.

This guide will dissect each stage, focusing on the causality behind procedural choices to equip the researcher with a deep and practical understanding of the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Part I: Oxidative Cleavage of Quinoline

The core of this synthesis lies in the selective destruction of the electron-rich benzene ring while preserving the more electron-deficient and stable pyridine ring. Several methods have been developed to achieve this transformation, each with distinct advantages and operational considerations.

Mechanistic Rationale

The benzene ring of quinoline is more susceptible to oxidative cleavage than the pyridine ring. This selectivity arises from the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic attack by oxidizing agents. Consequently, reagents like ozone, permanganate, or chlorate preferentially attack the carbocyclic portion, leading to its breakdown and the formation of the highly stable pyridine-2,3-dicarboxylic acid intermediate.

Comparative Analysis of Oxidative Methods

The choice of oxidant is a critical decision driven by factors such as yield, cost, safety, and scalability. While classic reagents like potassium permanganate (KMnO₄) are effective, they often require harsh conditions and can lead to the formation of significant manganese dioxide waste[2][3]. Modern methods offer improved performance and operational simplicity.

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | References |

| Chlorate Oxidation | NaClO₃, H₂SO₄, CuSO₄ | 55-67% | High yield, uses inexpensive reagents, commercially viable process. | Requires careful temperature control to manage exotherms. | [4][5] |

| Ozonolysis | O₃, then H₂O₂ | ~73% | High yield, clean reaction with gaseous byproducts. | Requires specialized ozone generation equipment. | [6][7][8] |

| Permanganate Oxidation | KMnO₄ (alkaline) | Variable; often lower | Well-established classical method. | Generates large amounts of MnO₂ waste, can be difficult to control. | [1][9][10] |

| Hydrogen Peroxide | H₂O₂ (basic) | ~60% (for derivatives) | "Green" oxidant, effective for specific substituted quinolines. | Less effective for unsubstituted quinoline; can be unstable at high temp/pH. | [9][11][12] |

For this guide, we will focus on the Chlorate Oxidation method due to its high yields and reliance on common laboratory reagents, making it accessible for most research settings.

Detailed Protocol: Chlorate/Cupric Ion Oxidation

This procedure is adapted from a patented process that leverages cupric ions to catalyze the oxidation, significantly improving yields and reaction kinetics[4][5]. The copper salt is believed to facilitate the redox cycle, leading to a more efficient oxidation process.

Materials and Reagents:

-

Quinoline (e.g., 25.8 g, 0.2 mol)

-

Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 50.0 g, 0.2 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (e.g., 30.0 g, 0.3 mol)

-

Sodium Chlorate (NaClO₃) (e.g., 74.5 g, 0.7 mol)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Nitric Acid (HNO₃), 70% aqueous solution

-

Deionized Water

Experimental Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine quinoline, cupric sulfate pentahydrate, and 150 mL of deionized water.

-

Acidification: While stirring, carefully add the concentrated sulfuric acid. The mixture will warm up.

-

Heating: Heat the reaction mixture to 100-103°C using a heating mantle.

-

Oxidant Addition: Dissolve the sodium chlorate in 100 mL of warm deionized water. Add this solution dropwise to the reaction mixture via the addition funnel over a period of 8-10 hours. Caution: The addition is exothermic; maintain the reaction temperature below 105°C. The reaction progress is often indicated by a color change to a blue suspension[4].

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 100-103°C for an additional 10-12 hours to ensure full conversion[5].

-

Workup - Copper Salt Precipitation: Cool the reaction mixture to room temperature. Slowly adjust the pH to 4.5 with a 50% NaOH solution. This will precipitate the copper salt of pyridine-2,3-dicarboxylic acid.

-

Isolation of Copper Salt: Filter the blue solid precipitate using a Büchner funnel and wash it with a small amount of cold water.

-

Conversion to Dicarboxylic Acid: Resuspend the filtered copper salt in 200 mL of hot water (80-90°C). While stirring vigorously, acidify the suspension to a pH of 1.1 with 70% nitric acid. This will dissolve the copper salt and precipitate the free pyridine-2,3-dicarboxylic acid[4].

-

Final Isolation: Cool the mixture in an ice bath for 1-2 hours to complete precipitation. Filter the white solid, wash with a small amount of ice-cold water, and dry under vacuum at 60°C.

-

Expected Outcome: This procedure can yield up to 22.4 g (67% yield) of pyridine-2,3-dicarboxylic acid with a melting point of 187-188°C[4][5].

Part II: Reduction to this compound

The reduction of carboxylic acids to primary alcohols requires a potent reducing agent. While catalytic hydrogenation can be used, it often requires high pressures and temperatures. Chemical hydrides offer a more convenient laboratory-scale solution.

Reagent Selection: LiAlH₄ as the Gold Standard

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters[13][14][15]. Sodium borohydride (NaBH₄) is insufficiently reactive to reduce carboxylic acids under standard conditions[15]. While borane (BH₃·THF) is an effective alternative that offers higher selectivity for carboxylic acids[16], LiAlH₄ is often preferred for its aggressive efficiency when over-reduction of other groups is not a concern.

Caption: Simplified workflow of the LiAlH₄ reduction of a dicarboxylic acid.

Detailed Protocol: LiAlH₄ Reduction

CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents:

-

Pyridine-2,3-dicarboxylic Acid (e.g., 16.7 g, 0.1 mol)

-

Lithium Aluminum Hydride (LiAlH₄) (e.g., 11.4 g, 0.3 mol, ~3 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

1 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: Assemble a 1 L three-necked flask (oven-dried) with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a powder addition funnel. Purge the entire system with nitrogen.

-

Hydride Suspension: Under a positive flow of nitrogen, carefully add 400 mL of anhydrous THF to the flask, followed by the portion-wise addition of LiAlH₄ powder. Stir to create a uniform grey suspension.

-

Substrate Addition: Carefully add the solid pyridine-2,3-dicarboxylic acid in small portions through the powder funnel over 30-45 minutes. Caution: The initial addition is highly exothermic due to the acid-base reaction liberating H₂ gas. Control the rate of addition to maintain a gentle reflux.

-

Reaction: Once the addition is complete, heat the mixture to a gentle reflux and maintain for 12-18 hours to ensure complete reduction of both carboxyl groups.

-

Reaction Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme care behind a blast shield.

-

Cool the reaction vessel to 0°C in an ice-water bath.

-

Slowly and dropwise, add 11.4 mL of deionized water. Vigorous H₂ evolution will occur.

-

Next, add 11.4 mL of 15% aqueous NaOH solution dropwise.

-

Finally, add 34.2 mL of deionized water dropwise.

-

Remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.

-

-

Isolation: Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with additional THF (3 x 50 mL).

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid or oil. The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.

Conclusion

The transformation of quinoline into this compound is a powerful example of strategic synthesis, converting a low-cost aromatic feedstock into a highly functionalized heterocyclic building block. The two-stage process, involving a robust chlorate-based oxidation followed by a comprehensive LiAlH₄ reduction, provides a reliable and scalable route. By understanding the chemical principles behind each step—the selective cleavage of the benzene ring and the potent reduction of carboxylic acids—researchers can confidently execute this synthesis and adapt it for the creation of novel molecules in pharmaceutical and materials science applications.

References

- Process for the preparation of pyridine-2,3-dicarboxylic acid.

-

Enzymatic approaches to site-selective oxidation of quinoline and derivatives. SpringerLink. [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

-

Ozonolysis of Quinolines. Sciencemadness.org. [Link]

- Process for producing pyridine-2,3-dicarboxylic acids.

- Method for the preparation of pyridine-2,3-dicarboxylic acids.

-

Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor. Royal Society of Chemistry. [Link]

-

What happens when quinoline is oxidized with alkaline KMnO4 and indole is treated with dimethylamine? Filo. [Link]

-

The Ozonolysis of Quinoline and Some of its Homologues. TU Delft Repository. [Link]

-

Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. [Link]

-

Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent Office. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

- Process for the preparation of pyridine-2,3-dicarboxylic acid.

-

Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. European Patent Office. [Link]

-

Reductions with Lithium Aluminium Hydride. University of the West Indies. [Link]

- Process for the oxidation of quinoline.

-

Reduction of carboxylic acids (video). Khan Academy. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. DE945147C - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]

- 4. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. dwc.knaw.nl [dwc.knaw.nl]

- 9. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 10. What happens when quinoline is oxidized with alkaline KMnO4 and indole is.. [askfilo.com]

- 11. HU203535B - Process for producing pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 12. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

Pyridine-2,3-dimethanol derivatives and their synthesis

An In-depth Technical Guide to the Synthesis of Pyridine-2,3-dimethanol Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its heterocyclic aromatic nature provides a unique combination of properties: it is a good hydrogen bond acceptor, capable of π-stacking interactions, and possesses a dipole moment that influences molecular conformation and binding. Furthermore, the pyridine scaffold is metabolically stable and offers multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

Within this vast chemical space, this compound and its derivatives represent a class of compounds with significant, yet underexplored, potential. The vicinal (2,3-disubstituted) arrangement of two hydroxymethyl groups on a pyridine core creates a rigid yet versatile scaffold. These two hydroxyl groups serve as key synthetic handles for building a diverse library of molecules, from simple esters and ethers to complex macrocycles. This guide provides a comprehensive overview of the principal synthetic routes to the this compound core and explores strategies for its subsequent derivatization, offering field-proven insights for researchers in drug discovery and process development.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount. The primary and most established strategies commence from commercially available precursors such as quinoline or 2,3-lutidine, proceeding through the key intermediate, 2,3-pyridinedicarboxylic acid (also known as quinolinic acid).

Pathway A: From Quinoline via Oxidative Cleavage

The synthesis of quinolinic acid from quinoline is a classic transformation. Various oxidative methods have been reported, often employing strong oxidizing agents.

-

Oxidation with Hydrogen Peroxide: This method involves the oxidation of a substituted quinoline, such as 3-ethyl-8-hydroxyquinoline, using hydrogen peroxide in an aqueous base to yield the corresponding substituted pyridine-2,3-dicarboxylic acid.[5]

-

Oxidation with Nitric Acid: The oxidation of quinoline derivatives can also be achieved using nitric acid, sometimes in the presence of a manganese catalyst to improve yield and reduce by-products.[6]

-

Oxidation with Chlorate Salts: An alternative process involves oxidizing quinoline with a chlorate salt in an acidic aqueous medium, which can be catalyzed by cupric ions.[7]

These oxidative processes cleave the benzene ring of the quinoline system, yielding the pyridine-2,3-dicarboxylic acid core.

Pathway B: From 2,3-Lutidine via Oxidation

An alternative starting material is 2,3-lutidine (2,3-dimethylpyridine), a readily available commodity chemical.[8] The two methyl groups can be oxidized to carboxylic acids, converging on the same quinolinic acid intermediate as Pathway A. A common laboratory and industrial method involves oxidation with potassium permanganate.[9]

The Crucial Reduction Step: From Dicarboxylic Acid to Diol

The direct reduction of 2,3-pyridinedicarboxylic acid to this compound is challenging. Carboxylic acids can react with hydride reagents in a non-productive acid-base reaction, consuming the reagent. Therefore, a two-step process involving an initial esterification followed by reduction is the most common and efficient strategy.[9]

Step 1: Esterification

The dicarboxylic acid is converted to its corresponding diester (e.g., dimethyl or diethyl ester) through standard Fischer esterification, typically by refluxing in the respective alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).

Step 2: Reduction of the Diester

This is the key transformation to yield the target diol. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is an environmentally friendly and industrially scalable method for ester reduction.[10] It avoids the use of stoichiometric metal hydride reagents, reducing waste generation. Homogeneous ruthenium-based catalysts are particularly effective for this transformation.[11][12]

-

Causality Behind Experimental Choices: The choice of catalyst, solvent, hydrogen pressure, and temperature is critical. Ruthenium pincer-type complexes have shown high activity and selectivity for ester hydrogenation.[12] The reaction is typically performed in an organic solvent like THF or dioxane at elevated hydrogen pressures and temperatures. The mechanism involves the cooperative action of the metal center and the ligand framework to activate both hydrogen and the ester carbonyl group.

For laboratory-scale synthesis, chemical reduction using metal hydrides is often more convenient.

-

Sodium Borohydride (NaBH₄) and Iodine (I₂): A powerful reducing system can be generated in situ from NaBH₄ and I₂ in an aprotic solvent like THF. This combination effectively reduces esters to primary alcohols.[9] The NaBH₄/I₂ system is considered safer and easier to handle than lithium aluminum hydride.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of readily converting esters to alcohols. However, its high reactivity and pyrophoric nature necessitate strict anhydrous conditions and careful handling.

The overall synthetic logic from common starting materials is visualized below.

Caption: Synthetic Pathways to this compound.

Comparative Analysis of Reduction Methodologies

The choice between catalytic hydrogenation and chemical reduction depends on the scale of the synthesis, available equipment, and safety considerations.

| Feature | Catalytic Hydrogenation | Chemical Reduction (NaBH₄/I₂) |

| Reagents | H₂ gas, Ruthenium or other metal catalyst | Sodium borohydride, Iodine |

| Conditions | High pressure (5-50 bar), High temp (80-150 °C) | Atmospheric pressure, 0 °C to RT |

| Advantages | Atom economical, low waste, scalable | Mild conditions, standard lab equipment |

| Disadvantages | Requires specialized high-pressure equipment | Stoichiometric reagents, generates waste salts |

| Selectivity | Can be highly selective; may reduce other functional groups | Generally good; less reactive towards C=C bonds |

Part 2: Synthesis of this compound Derivatives

With the core diol in hand, a multitude of derivatives can be accessed. The two primary hydroxyl groups are the main points of diversification.

Reactions at the Hydroxymethyl Groups

The twin hydroxyls can be functionalized simultaneously or, with appropriate protecting group strategies, sequentially.

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding diesters.

-

Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyls with a strong base (e.g., NaH) followed by reaction with an alkyl halide, produces di-ethers.

-

Conversion to Dihalides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the diol to the corresponding 2,3-bis(halomethyl)pyridine. These dihalides are versatile electrophiles for subsequent nucleophilic substitution reactions.

Modification of the Pyridine Ring

While the hydroxymethyl groups are the most reactive sites, the pyridine ring itself can be modified.

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution patterns. For instance, pyridine N-oxides can react with Grignard reagents to introduce substituents at the C2 position.[13]

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, harsh conditions can lead to substitution, primarily at the 5-position.

-

Nucleophilic Aromatic Substitution: The introduction of leaving groups onto the ring can enable nucleophilic substitution, typically at the 4- or 6-positions.

Caption: Derivatization Workflow from this compound.

Part 3: Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2,3-pyridinedicarboxylate

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-pyridinedicarboxylic acid (16.7 g, 0.1 mol).

-

Reagents: Add absolute ethanol (250 mL) followed by the slow, careful addition of concentrated sulfuric acid (5 mL).

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (300 mL). Stir until CO₂ evolution ceases. The pH should be ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl ester, which can be purified further by column chromatography or distillation.

Protocol 2: Reduction of Diethyl 2,3-pyridinedicarboxylate via NaBH₄/I₂[9]

-

Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add diethyl 2,3-pyridinedicarboxylate (22.3 g, 0.1 mol) and anhydrous THF (400 mL).

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Addition of NaBH₄: Add sodium borohydride (11.3 g, 0.3 mol) portion-wise, ensuring the temperature remains below 5 °C.

-

Addition of Iodine: Prepare a solution of iodine (25.4 g, 0.1 mol) in anhydrous THF (150 mL). Add this solution dropwise via the dropping funnel over 1.5 hours, maintaining the reaction temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the pH is neutral.

-

Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (4 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound as a solid. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) will afford the pure product.

Conclusion

The this compound scaffold is a valuable building block for medicinal chemistry and materials science. Its synthesis is robustly achieved from common starting materials through a key dicarboxylic acid intermediate. The choice of reduction methodology for the final step—catalytic hydrogenation versus chemical reduction—can be tailored to the specific needs and capabilities of the laboratory or production facility. The resulting diol provides two reliable synthetic handles for extensive derivatization, enabling the creation of diverse and complex molecular architectures. This guide provides the foundational chemical knowledge and practical protocols to empower researchers to explore the full potential of this promising chemical scaffold.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. Vertex AI Search.

- Kamal, A., et al. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.

- Unknown. handout lab6 GRIGNARD REACTION. Course Hero.

- Unknown. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research.

- O'Malley. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.

- Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Unknown. (Patent). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Unknown. (2016). A review on the medicinal importance of pyridine derivatives.

- Unknown. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Unknown. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Unknown. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

- Unknown. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. NIH.

- Unknown. (Patent). Preparation method of 2,6-pyridinedimethanol.

- Unknown. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

- Unknown. (2022).

- Unknown. (Patent). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Googleapis.com.

- Unknown. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Ahmedfuzail142003.

- Unknown. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Leibniz Information Centre for Science and Technology).

- Unknown. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Unknown. 2,3-Lutidine | 583-61-9. ChemicalBook.